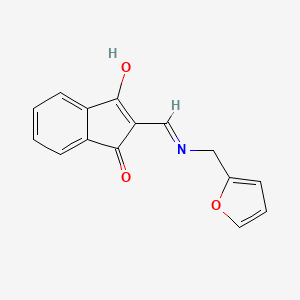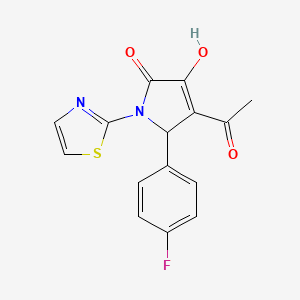
4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of dipropylamino groups at the 4 and 6 positions and a keto group at the 2 position of the triazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with dipropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by dipropylamino groups.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dipropylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-bis(dimethylamino)-1,3,5-triazin-2(1H)-one
- 4,6-bis(diethylamino)-1,3,5-triazin-2(1H)-one
- 4,6-bis(dibutylamino)-1,3,5-triazin-2(1H)-one
Uniqueness
4,6-bis(dipropylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific dipropylamino groups, which confer distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4,6-bis(dipropylamino)-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5O/c1-5-9-19(10-6-2)13-16-14(18-15(21)17-13)20(11-7-3)12-8-4/h5-12H2,1-4H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFSDANHJKICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=O)N1)N(CCC)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B5999755.png)
![1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5999757.png)
![Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5999769.png)
![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5999776.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5999780.png)
![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5999784.png)
![5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5999785.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B5999791.png)
![1-(2,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5999812.png)
![3-(2-furyl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}propanamide](/img/structure/B5999814.png)
![4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one](/img/structure/B5999818.png)
![ethyl 5-[(4-isopropoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5999828.png)

